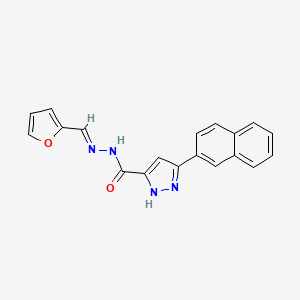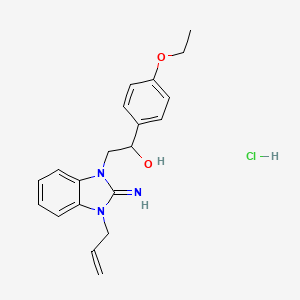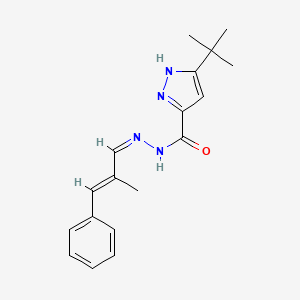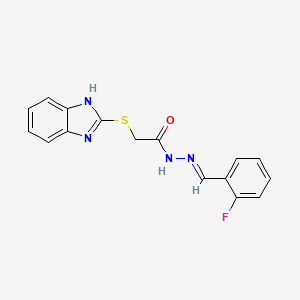
N'-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
Descripción general
Descripción
N-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide, also known as DCPH, is a synthetic compound that has gained significant attention in scientific research. DCPH is a hydrazide derivative that has shown potential in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
N'-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, this compound has been used as a tool to study the role of hydrazide derivatives in enzyme inhibition and protein binding. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Mecanismo De Acción
The mechanism of action of N'-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in various cellular pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to bind to tubulin, a protein that is involved in cell division and proliferation. The binding of this compound to tubulin disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic activities. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In diabetic animals, this compound has been shown to improve glucose tolerance and insulin sensitivity, leading to the reduction of hyperglycemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has several advantages for lab experiments, including its high yield and purity, its simple and efficient synthesis method, and its potential applications in various fields of study. However, there are also limitations to this compound, including its potential toxicity and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for the study of N'-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide, including the exploration of its potential applications in drug development, the identification of its molecular targets and pathways, and the evaluation of its pharmacokinetic and pharmacodynamic properties. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of novel compounds with improved properties and activities.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound is a simple and efficient process that can be easily scaled up for large-scale production. This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic activities. However, there are also limitations to this compound, including its potential toxicity and its limited solubility in aqueous solutions. Overall, the study of this compound has the potential to lead to the discovery of novel compounds with improved properties and activities for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-9-13(10(2)20-19-9)5-6-15(22)21-18-8-11-3-4-12(16)7-14(11)17/h3-4,7-8H,5-6H2,1-2H3,(H,19,20)(H,21,22)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMUYDKUKLSSMX-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}amino)(phenyl)acetate](/img/structure/B3886678.png)
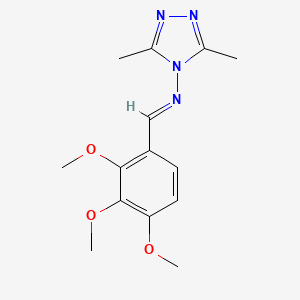
![methyl 4-(2-{[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3886716.png)
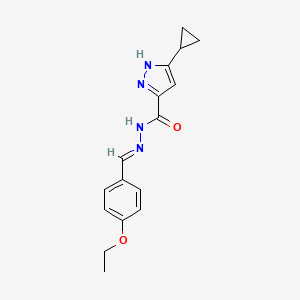
![3-[4-(5-chloro-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3886723.png)

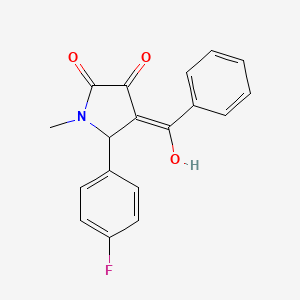
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B3886732.png)
